molecular formula C39H45N5O3 B1663249 tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate CAS No. 839672-57-0

tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate

Cat. No. B1663249
M. Wt: 631.8 g/mol
InChI Key: IOVUWPHJDGHLAZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Quinazolinones

  • Synthesis Methods : The compound tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate is related to quinazolinones, which have been synthesized through various methods. For instance, one study discusses the straightforward synthesis of quinazolinones with N-fused medium-sized ring urea, using tert-butyl(2-(4-oxo-2-(4-oxopentyl)quinazolin-3(4H)-yl)ethyl)carbamates derived from copper-catalyzed reactions and cyclic enaminones (Saebang, Kaeobamrung, & Rukachaisirikul, 2022).

  • Diverse Quinazolinone Derivatives : Another research synthesized 2-substituted and 2,3-disubstituted quinazolin-4-ones containing a sterically hindered phenol residue, demonstrating the versatility in synthesizing different quinazolinone derivatives (Kelarev, Silin, Koshelev, & Borisova, 2004).

  • Structural Characterization : The structural characterization of carbamate derivatives, including those similar to tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate, has been studied using single crystal X-ray diffraction. This research helps in understanding the molecular environments and interactions in such compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Applications in Organic Chemistry and Materials Science

  • Organic Light Emitting Diodes (OLEDs) : Research has been conducted on the use of compounds related to tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate in the development of OLEDs. For example, one study synthesized luminophores for OLEDs by combining carbazole units with different acceptor units, indicating potential applications in optoelectronic devices (Rybakiewicz, Ganczarczyk, Wiosna-Salyga, Bobowska, Banasiewicz, Charyton, Skorka, Zagorska, & Pron, 2020).

  • Synthesis of Bioactive Compounds : Another important application is the synthesis of bioactive compounds, where related structures have been used. For example, the synthesis of novel 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from similar compounds, suggests applications in pharmaceutical and medicinal chemistry (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

properties

CAS RN

839672-57-0

Product Name

tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate

Molecular Formula

C39H45N5O3

Molecular Weight

631.8 g/mol

IUPAC Name

tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate

InChI

InChI=1S/C39H45N5O3/c1-39(2,3)47-38(46)40-25-13-6-14-26-44-35(27-36(45)41-28-29-15-7-4-8-16-29)33-19-11-12-20-34(33)43-37(44)42-32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,40,46)(H,41,45)(H,42,43)

InChI Key

IOVUWPHJDGHLAZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

synonyms

4-(benzylcarbamoylmethyl)-2-(biphenyl-4-ylamino)-3-(5-tert-butyloxycarbamoyl-1-pentyl)-3,4-dihydroquinazoline
KYS05047

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate
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tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate
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tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate
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tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate
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tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate
Reactant of Route 6
tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate

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